molecular formula C23H19Cl2N3O4S B457028 5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE

5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-FURAMIDE

Cat. No.: B457028
M. Wt: 504.4g/mol
InChI Key: ARFUNLXZHYFDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, a benzothieno pyrimidine moiety, and a dichlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carboxylic acid derivative, followed by the introduction of the dichlorophenoxy group through a nucleophilic substitution reaction. The benzothieno pyrimidine moiety is then synthesized separately and coupled with the furan derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichlorophenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furan compounds.

Scientific Research Applications

5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide can be compared with other compounds containing similar structural motifs, such as:
    • Furan-2-carboxamide derivatives
    • Benzothieno pyrimidine compounds
    • Dichlorophenoxy-substituted molecules

Uniqueness

The uniqueness of 5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide lies in its combination of structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19Cl2N3O4S

Molecular Weight

504.4g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)furan-2-carboxamide

InChI

InChI=1S/C23H19Cl2N3O4S/c1-12-26-22-20(15-4-2-3-5-19(15)33-22)23(30)28(12)27-21(29)18-9-7-14(32-18)11-31-17-8-6-13(24)10-16(17)25/h6-10H,2-5,11H2,1H3,(H,27,29)

InChI Key

ARFUNLXZHYFDRB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)C4=CC=C(O4)COC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)C4=CC=C(O4)COC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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